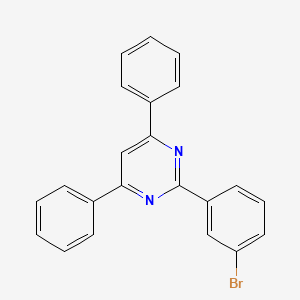

2-(3-Bromophenyl)-4,6-diphenylpyrimidine

Description

BenchChem offers high-quality 2-(3-Bromophenyl)-4,6-diphenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-4,6-diphenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-4,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)22-24-20(16-8-3-1-4-9-16)15-21(25-22)17-10-5-2-6-11-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDMGWHTARYHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine, a triarylpyrimidine scaffold of significant interest to researchers in medicinal chemistry and materials science. Pyrimidine derivatives are foundational components in numerous biologically active compounds, and the targeted bromophenyl substitution offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] This document details a robust two-step synthetic pathway, commencing with the base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with benzamidine hydrochloride. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and reliable results.

Introduction

The pyrimidine nucleus is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[3] The 2,4,6-triarylpyrimidine framework, in particular, has garnered substantial attention due to its diverse pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[4] The strategic incorporation of a bromophenyl group at the 2-position of the pyrimidine ring, as in 2-(3-Bromophenyl)-4,6-diphenylpyrimidine, provides a key advantage for synthetic diversification. The bromine atom serves as a versatile functional handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of a wide array of substituents to explore structure-activity relationships.

This guide presents a reliable and scalable two-step synthesis of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine. The synthesis begins with the Claisen-Schmidt condensation of 3-bromobenzaldehyde and acetophenone to yield the α,β-unsaturated ketone intermediate, (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. This is followed by the cyclocondensation of the chalcone with benzamidine hydrochloride in the presence of a base to construct the target pyrimidine ring. Each step is detailed with explanations for the choice of reagents and conditions, ensuring a thorough understanding of the synthetic process.

Materials and Reagents

For the successful execution of this synthesis, it is imperative to use reagents of appropriate purity. The following table summarizes the key physical properties of the necessary starting materials.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | 18-21 | 233-236 | 1.587 |

| Acetophenone | 98-86-2 | C₈H₈O | 120.15 | 19-20 | 202 | 1.03 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | 318 | 1388 | 2.13 |

| Benzamidine hydrochloride | 1670-14-0 | C₇H₉ClN₂ | 156.61 | 169-173 | N/A | N/A |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 891 | N/A | 2.43 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | -114 | 78.37 | 0.789 |

| 2-Ethoxyethanol | 110-80-5 | C₄H₁₀O₂ | 90.12 | -70 | 135 | 0.93 |

Synthetic Pathway Overview

The synthesis of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine is accomplished in a two-step sequence as illustrated below. The first step is a Claisen-Schmidt condensation to form the chalcone intermediate. The second step involves the cyclization of the chalcone with benzamidine to form the final pyrimidine product.

Caption: Overall two-step synthesis of the target pyrimidine.

Experimental Protocols

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use. 3-Bromobenzaldehyde is harmful if swallowed and causes skin and eye irritation.[5][6] Benzamidine hydrochloride is an irritant to the skin, eyes, and respiratory tract.[4][7]

Step 1: Synthesis of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from the well-established Claisen-Schmidt condensation methodology.[8]

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzaldehyde (0.05 mol, 9.25 g) and acetophenone (0.05 mol, 6.01 g) in 100 mL of ethanol.

-

In a separate beaker, prepare a 10% (w/v) solution of sodium hydroxide by dissolving 10 g of NaOH in 100 mL of deionized water.

-

Cool the ethanolic solution of the aldehyde and ketone in an ice bath to approximately 0-5 °C.

-

Slowly add the sodium hydroxide solution dropwise to the stirred ethanolic solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.

-

Further wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to afford pale yellow crystals of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one.

-

Dry the purified product in a vacuum oven.

Expected Yield: 75-85% Expected Melting Point: 94-96 °C

Step 2: Synthesis of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine

This protocol is a robust method for the cyclization of the chalcone intermediate with benzamidine hydrochloride.[9]

Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add benzamidine hydrochloride (34.8 mmol, 5.45 g) and potassium carbonate (73.1 mmol, 10.1 g).

-

Add 50 mL of ethanol to the flask and begin stirring the suspension.

-

In a separate beaker, dissolve the (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (69.7 mmol, 20.0 g) from Step 1 in 20 mL of hot 2-ethoxyethanol.

-

Heat the suspension in the reaction flask to 90 °C.

-

Slowly add the hot solution of the chalcone dropwise to the stirred suspension in the reaction flask.

-

Maintain the reaction mixture at 90 °C with vigorous stirring under a nitrogen atmosphere for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with ethanol, water, and then again with ethanol.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Expected Yield: High Expected Melting Point: 134-138 °C[9]

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Mechanism of Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds via an aldol condensation mechanism.[10][11]

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

-

Enolate Formation: The hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate. This step is favorable due to the acidity of the α-protons adjacent to the carbonyl group.

-

Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy ketone (aldol addition product).

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration through an E1cB (Elimination Unimolecular Conjugate Base) mechanism to form the thermodynamically stable α,β-unsaturated ketone (chalcone), which is conjugated with both aromatic rings.

Mechanism of Pyrimidine Formation

The formation of the 2,4,6-triarylpyrimidine ring from a chalcone and benzamidine proceeds through a series of nucleophilic addition and cyclization steps.

Caption: General mechanism for pyrimidine synthesis from a chalcone.

-

Michael Addition: One of the nitrogen atoms of benzamidine acts as a nucleophile and undergoes a Michael (1,4-conjugate) addition to the β-carbon of the α,β-unsaturated ketone system of the chalcone.

-

Intramolecular Cyclization: The other nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former chalcone.

-

Dehydration: The resulting heterocyclic intermediate readily eliminates a molecule of water to form a more stable dihydropyrimidine derivative.

-

Oxidation: The dihydropyrimidine intermediate is then oxidized to the aromatic 2,4,6-triarylpyrimidine. In some variations of this reaction, excess chalcone can act as the oxidizing agent.

Characterization and Validation

The identity and purity of the synthesized 2-(3-Bromophenyl)-4,6-diphenylpyrimidine should be confirmed using standard analytical techniques.

-

Melting Point: The melting point of the purified product should be in the range of 134-138 °C.[9] A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 8.5 Hz, 2H), 8.44 (s, 1H), 8.29 (d, J = 8.0 Hz, 2H), 8.20 (d, J = 8.0 Hz, 1H), 7.97 (s, 1H), 7.67 (d, J = 8.0 Hz, 1H), 7.61–7.52 (m, 6H), 7.43 (t, J = 8.0 Hz, 1H).

-

¹³C NMR (125 MHz, CDCl₃): δ 165.04, 164.61, 163.21, 139.60, 137.85, 137.24, 133.61, 130.95, 130.80, 130.40, 130.31, 128.94 (2C), 128.48 (4C), 127.29 (2C), 125.80, 123.20, 110.25.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₂₂H₁₅BrN₂. Expected m/z for [M+H]⁺ is 387.0491.

Conclusion

This technical guide provides a detailed and reliable two-step synthetic route for the preparation of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine. By following the outlined protocols for the Claisen-Schmidt condensation and subsequent cyclization with benzamidine hydrochloride, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science. The provided mechanistic insights and characterization data serve to validate the synthesis and ensure the identity and purity of the final product. The presence of the bromine atom in the target molecule opens up numerous possibilities for further derivatization, making this a key building block in the development of novel chemical entities.

References

- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). ACS Chemical Neuroscience.

- Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.).

- Synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. (2023).

- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.).

- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. (n.d.).

- Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). PubMed Central.

- Claisen-Schmidt-Condens

- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.).

- Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.

- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace.

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.

- Preparation of 4-phenyl-4-acyloxypiperidine. (n.d.).

- reaction mechanism of 3-Nitrobenzaldehyde with acetophenone. (n.d.). Benchchem.

- synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository.

- 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6–dihydropyrimidin–4–yl)m. (n.d.). DOI.

- Chalcone Synthesis Mechanism-E2 vs E1cb. (2021). YouTube.

- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry.

- Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (n.d.). Advanced Journal of Chemistry, Section A.

- Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. (2023). YouTube.

- Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. (2022). Neliti.

- A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. (n.d.). Benchchem.

- The Reaction of 6-Substituted 4-Pyrone-2-carboxylic Acids with O-Phenylenediamine. Synthesis and Structure of 3-(1H-1,5-Benzodiazepin-2(3H)-ylidenemethyl)quinoxalin-2(1H)-ones. (2025).

- 3-Bromobenzaldehyde 97 3132-99-8. (n.d.). Sigma-Aldrich.

Sources

- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS#: 864377-28-6 [m.chemicalbook.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. praxilabs.com [praxilabs.com]

- 11. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Applications of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine

The following is an in-depth technical guide on 2-(3-Bromophenyl)-4,6-diphenylpyrimidine , structured for researchers and drug development professionals.

Executive Summary

2-(3-Bromophenyl)-4,6-diphenylpyrimidine (CAS: 864377-22-0 ) is a critical heterocyclic building block used primarily in the synthesis of high-performance organic semiconductors. Its electron-deficient pyrimidine core, combined with the steric and electronic modulation of the 3-bromophenyl group, makes it an ideal intermediate for Organic Light Emitting Diodes (OLEDs) —specifically as a host material for phosphorescent emitters or as an electron transport layer (ETL) component.

This guide details the physicochemical profile, synthesis protocols, and quality control metrics required to utilize this compound effectively in materials science and medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a central pyrimidine ring substituted at the 2, 4, and 6 positions.[1] The 3-bromophenyl moiety at the 2-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the π-conjugated system.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 2-(3-Bromophenyl)-4,6-diphenylpyrimidine |

| CAS Number | 864377-22-0 |

| Molecular Formula | C₂₂H₁₅BrN₂ |

| Molecular Weight | 387.28 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in Chloroform, Toluene, THF, DCM; Insoluble in Water, Methanol |

| Purity Grade (OLED) | >99.5% (Sublimed grade often required) |

| SMILES | Brc1cccc(c1)c2nc(cc(n2)c3ccccc3)c4ccccc4 |

Physical & Thermal Properties[1][3][6][7]

Thermal stability is paramount for this compound, particularly when used in vacuum thermal evaporation (VTE) processes for OLED fabrication.

Thermal Transitions

-

Melting Point (Tm): Typically ranges between 130°C – 170°C (Isomeric analogs such as 4-(3-bromophenyl) melt ~134-138°C; 4-(4-bromophenyl) melt ~165-169°C). Note: Exact Tm varies by polymorph and purity; DSC verification is mandatory for each batch.

-

Decomposition Temperature (Td): >350°C (0.5% weight loss). High thermal stability is attributed to the rigid aromatic backbone.

-

Glass Transition (Tg): Generally observed >60°C, crucial for maintaining amorphous film stability in devices.

Optoelectronic Characteristics

The pyrimidine core is highly electron-deficient, lowering the LUMO energy level and facilitating electron injection.

-

UV-Vis Absorption:

typically around 260–300 nm ( -

Triplet Energy (

): High triplet energy (>2.6 eV estimated), making it suitable as a host for green and red phosphorescent dopants to prevent reverse energy transfer. -

HOMO/LUMO:

-

HOMO: ~ -6.0 to -6.2 eV (Deep, aiding hole blocking).

-

LUMO: ~ -2.8 to -3.0 eV (Suitable for electron transport).

-

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the condensation of a benzamidine derivative with a chalcone or 1,3-diketone precursor. The following protocol describes the Pinner Pyrimidine Synthesis adaptation.

Reaction Pathway Visualization

Figure 1: Condensation pathway for the synthesis of the target pyrimidine.

Detailed Experimental Protocol

Reagents:

-

3-Bromobenzamidine hydrochloride (1.0 eq)

-

1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Ethanol (EtOH) or 2-Methoxyethanol (Solvent)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Bromobenzamidine HCl (10 mmol) and Dibenzoylmethane (10 mmol) in Ethanol (50 mL).

-

Base Addition: Add NaOH (25 mmol) pellets or a prepared aqueous solution. The mixture may turn yellow/orange.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 12–24 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).

-

Work-up: Cool the mixture to room temperature. Pour the solution into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filtration: Filter the precipitate and wash copiously with water to remove inorganic salts, followed by cold ethanol.

-

Purification: Recrystallize from Ethanol or Toluene. For OLED applications, further purification via sublimation is required to remove trace organic impurities and halogens.

Quality Control & Characterization

Trustworthiness in data is established through rigorous characterization.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- ~8.7 ppm (1H, t, J=2 Hz, H-2 of bromophenyl ring - deshielded).

- ~8.5 ppm (1H, d, J=8 Hz, H-6 of bromophenyl).

- ~8.2 ppm (4H, m, Ortho-protons of 4,6-diphenyl rings).

- ~7.9 ppm (1H, s, Pyrimidine H-5).

- ~7.6 ppm (1H, d, J=8 Hz, H-4 of bromophenyl).

- ~7.4–7.5 ppm (7H, m, Remaining aromatic protons).

Purity Standards for OLEDs

| Test | Acceptance Criteria | Method |

| HPLC Purity | ≥ 99.5% | Reverse phase (C18), ACN/Water gradient |

| Halogen Impurity | < 50 ppm (Cl⁻, I⁻) | Ion Chromatography (excluding the structural Br) |

| Trace Metals | < 10 ppm total | ICP-MS (Crucial for device lifetime) |

| Water Content | < 0.1% | Karl Fischer Titration |

Applications in Research & Development

OLED Device Architecture

This compound serves as a "core" that can be expanded. The bromine atom is typically replaced by carbazole or amine units to create TADF (Thermally Activated Delayed Fluorescence) emitters or bipolar host materials.

Figure 2: Typical location of pyrimidine-based materials within an OLED stack.

Medicinal Chemistry

While primarily an optoelectronic material, the 2,4,6-trisubstituted pyrimidine scaffold is also explored in kinase inhibition. The 3-bromophenyl group allows for library generation via cross-coupling to explore structure-activity relationships (SAR).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

-

Disposal: Dispose of as halogenated organic waste.

References

-

TCI Chemicals. 2-(3-Bromophenyl)-4,6-diphenylpyrimidine Product Specification (CAS 864377-22-0).[1]Link

-

ChemicalBook. Synthesis and Properties of Diphenylpyrimidine Derivatives.Link

-

Google Patents (KR101547623B1). Organic Electroluminescent Device using Pyrimidine Intermediates.Link

-

PubChem. Pyrimidine Structure and Bioactivity Data.Link

-

MDPI. Thermally Activated Delayed Fluorescence in Commercially Available Materials. (Context on Pyrimidine Acceptors). Link

Sources

Spectroscopic Data for 2-(3-Bromophenyl)-4,6-diphenylpyrimidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Bromophenyl)-4,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

The structural elucidation of a synthetic compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups. For a molecule such as 2-(3-Bromophenyl)-4,6-diphenylpyrimidine, a precise understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, biological activity, and material properties. This guide delves into the key spectroscopic methods used to characterize this compound, presenting both experimental data and a didactic interpretation for a thorough understanding. The applications of substituted pyrimidines are vast, ranging from potential therapeutics to functional materials, making the detailed characterization of this specific analogue a valuable addition to the scientific literature.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the molecular framework with high precision.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and experimental parameters is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for 2-(3-Bromophenyl)-4,6-diphenylpyrimidine due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

Sample Preparation and Instrument Setup:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine and dissolve it in ~0.6 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The spectra presented in this guide were acquired on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of aromatic and aliphatic protons (typically 0-12 ppm).

-

Employ a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.72 | Doublet (d) | 2H | 8.5 | H₂', H₆' of phenyl rings at C4/C6 |

| 8.44 | Singlet (s) | 1H | - | H₂ of bromophenyl ring |

| 8.29 | Doublet (d) | 2H | 8.0 | H₂', H₆' of phenyl rings at C4/C6 |

| 8.20 | Doublet (d) | 1H | 8.0 | H₆ of bromophenyl ring |

| 7.97 | Singlet (s) | 1H | - | H₅ of pyrimidine ring |

| 7.67 | Doublet (d) | 1H | 8.0 | H₄ of bromophenyl ring |

| 7.61–7.52 | Multiplet (m) | 6H | - | H₃', H₄', H₅' of phenyl rings |

| 7.43 | Triplet (t) | 1H | 8.0 | H₅ of bromophenyl ring |

Interpretation:

The downfield chemical shifts are characteristic of protons attached to aromatic rings. The integration values correspond to the number of protons giving rise to each signal. The splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. For instance, the triplet at 7.43 ppm indicates a proton with two adjacent proton neighbors, consistent with H₅ of the 3-bromophenyl ring. The distinct singlets for H₂ of the bromophenyl ring and H₅ of the pyrimidine ring are due to the absence of adjacent protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 165.04 | C₄/C₆ of pyrimidine ring |

| 164.61 | C₂ of pyrimidine ring |

| 163.21 | C₄/C₆ of pyrimidine ring |

| 139.60 | Quaternary C of phenyl rings |

| 137.85 | Quaternary C of phenyl rings |

| 137.24 | Quaternary C of bromophenyl ring (C-1) |

| 133.61 | CH of bromophenyl ring (C-6) |

| 130.95 | CH of bromophenyl ring (C-4) |

| 130.80 | CH of phenyl rings |

| 130.40 | CH of phenyl rings |

| 130.31 | CH of bromophenyl ring (C-5) |

| 128.94 (2C) | CH of phenyl rings |

| 128.48 (4C) | CH of phenyl rings |

| 127.29 (2C) | CH of phenyl rings |

| 125.80 | CH of bromophenyl ring (C-2) |

| 123.20 | Quaternary C of bromophenyl ring (C-3, C-Br) |

| 110.25 | CH of pyrimidine ring (C-5) |

Interpretation:

The spectrum shows a total of 17 distinct carbon signals, consistent with the molecular structure. The downfield signals (> 160 ppm) are characteristic of the carbon atoms within the electron-deficient pyrimidine ring. The signal at 123.20 ppm is assigned to the carbon atom bearing the bromine, which is deshielded by the electronegative halogen. The intensities of the signals can sometimes give clues about the number of carbons, with quaternary carbons often showing weaker signals.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and typically producing a prominent molecular ion peak.

Instrumentation and Data Acquisition:

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: A high voltage is applied to a capillary needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their mass-to-charge ratio.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

High-Resolution Mass Spectrometry (HRMS) Data

The HRMS data provides the exact mass of the molecular ion, which can be used to confirm the elemental formula.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| [M+H]⁺ (C₂₂H₁₆BrN₂) | 387.0491 | 387.0491 |

Interpretation:

The observed mass of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated mass for the formula C₂₂H₁₆BrN₂, confirming the elemental composition of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectrum, providing further confirmation of the presence of a bromine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Ar-H) |

| 1600-1580 | C=N stretching | Pyrimidine ring |

| 1580-1450 | C=C stretching | Aromatic rings |

| 1100-1000 | C-Br stretching | Aryl bromide |

| 800-690 | C-H out-of-plane bending | Aromatic ring substitution |

Interpretation:

The IR spectrum is expected to be dominated by absorptions characteristic of the aromatic rings and the pyrimidine core. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. A key feature would be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The pattern of C-H out-of-plane bending bands in the 800-690 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Similar to the IR data, specific experimental UV-Vis spectra for this compound are not widely published. However, the expected electronic transitions can be inferred from the structure.

Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Transition Type |

| Non-polar | ~260-280 | π → π |

| (e.g., Hexane) | ~300-320 | n → π |

| Polar | Slight solvatochromic shift | - |

| (e.g., Ethanol) |

Interpretation:

The UV-Vis spectrum of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine is expected to show strong absorptions in the ultraviolet region due to π → π* transitions within the extensive conjugated system of the pyrimidine and phenyl rings. A weaker absorption at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, may also be observed. The position of the absorption maxima (λmax) may show a slight dependence on the polarity of the solvent (solvatochromism).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is a puzzle where each piece of spectroscopic data provides crucial clues. The following diagram illustrates the logical workflow for the integrated analysis of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine.

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

This technical guide has provided a detailed analysis of the spectroscopic data for 2-(3-Bromophenyl)-4,6-diphenylpyrimidine. The ¹H and ¹³C NMR data, in conjunction with high-resolution mass spectrometry, unequivocally confirm the molecular structure and elemental composition of the compound. While experimental IR and UV-Vis spectra were not available, a predictive analysis based on the known structural motifs has been presented to complete the spectroscopic profile. The detailed protocols and interpretations provided herein are intended to serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating further investigations into their chemical and biological properties.

References

-

Tu, W., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(30), 19373-19378. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Verma, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]

-

Li, Y., et al. (2018). Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine. Atlantis Press. [Link]

Sources

The Evolving Landscape of Substituted Diphenylpyrimidines: A Technical Guide for Drug Discovery

Introduction: The Diphenylpyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1] When substituted with two phenyl groups, the resulting diphenylpyrimidine scaffold offers a unique three-dimensional arrangement that has proven to be a highly "privileged" structure in drug discovery. This guide provides an in-depth technical review of substituted diphenylpyrimidines, exploring their synthesis, diverse biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, synthesizing current knowledge and providing practical insights into the exploitation of this versatile chemical scaffold.

I. Synthesis of the Diphenylpyrimidine Core: Strategies and Methodologies

The ability to generate a diverse library of substituted diphenylpyrimidines is fundamental to exploring their full therapeutic potential. Several synthetic strategies have been developed, ranging from classical condensation reactions to modern one-pot and microwave-assisted methodologies.

A. Classical Approaches to Diphenylpyrimidine Synthesis

Traditional methods for synthesizing the 2,4-diphenylpyrimidine core often involve the condensation of a three-carbon synthon with an amidine or guanidine derivative. A common approach utilizes chalcones (α,β-unsaturated ketones) as the 1,3-dielectrophilic precursor. These can be reacted with guanidine hydrochloride in the presence of a base to yield 2-amino-4,6-diphenylpyrimidines.[2]

B. Modern Synthetic Methodologies: Efficiency and Versatility

More contemporary approaches focus on improving reaction efficiency, yield, and the ease of introducing diverse substituents.

1. One-Pot and Multicomponent Reactions:

One-pot syntheses have emerged as a powerful tool for the rapid generation of molecular complexity from simple starting materials. For instance, a microwave-assisted, acid-controlled multicomponent reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source can selectively produce 2,4,6-triarylpyrimidines.[3] This method offers a high degree of flexibility in the introduction of various aryl substituents.

2. Palladium-Catalyzed Cross-Coupling Reactions:

For the synthesis of more complex diphenylpyrimidines, such as those with aryl or heteroaryl substituents at multiple positions, palladium-catalyzed cross-coupling reactions are indispensable. Starting from a di-chlorinated pyrimidine core, sequential and regioselective Suzuki or Buchwald-Hartwig reactions can be employed to introduce different aryl or amino groups at the 2- and 4-positions.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,6-Triarylpyrimidines

This protocol provides a general procedure for the one-pot synthesis of 2,4,6-triarylpyrimidines from commercially available starting materials.[3]

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Hexamethyldisilazane (HMDS)

-

Boron trifluoride etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Toluene

-

Microwave vial (35 mL)

-

Microwave reactor

Procedure:

-

To a dry 35 mL microwave vial, add the substituted acetophenone (4.0 mmol), substituted benzaldehyde (4.0 mmol), HMDS (14.4 mmol), the chosen Lewis acid (BF₃·OEt₂ or TMSOTf, 0.5 mmol), and toluene (2 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.

-

After cooling to room temperature, transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure.

-

Dilute the residue with water (10 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-triarylpyrimidine.

II. Diverse Biological Activities of Substituted Diphenylpyrimidines

The diphenylpyrimidine scaffold has been successfully exploited to develop inhibitors for a wide range of biological targets, leading to compounds with potent anticancer, antiviral, anti-inflammatory, and antimicrobial activities.

A. Kinase Inhibition: A Prominent Anticancer Strategy

A significant body of research on diphenylpyrimidines has focused on their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[5]

1. Focal Adhesion Kinase (FAK) Inhibition:

Diphenylpyrimidine derivatives have been extensively investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell proliferation, survival, and metastasis. Phosphamide-containing diphenylpyrimidine analogues have demonstrated potent FAK inhibition with IC₅₀ values in the low nanomolar range.[6] Furthermore, dual inhibitors targeting both FAK and other kinases, such as the Epidermal Growth Factor Receptor (EGFR), have been developed to overcome drug resistance in cancer therapy.[7]

2. Cyclin-Dependent Kinase (CDK) Inhibition:

Substituted pyrimidines have also been designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Selective CDK9 inhibitors based on a 2,4,5-trisubstituted pyrimidine scaffold have shown broad anti-proliferative activities in various cancer cell lines.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of diphenylpyrimidine derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Test compounds (diphenylpyrimidine derivatives) dissolved in DMSO

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a known inhibitor as a positive control.

-

Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

-

Add the kinase reaction mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

B. Antiviral Activity: Targeting Viral Replication

The pyrimidine core is a well-established pharmacophore in antiviral drug design, and diphenylpyrimidine derivatives have shown promise in this area.[1][9] Diarylpyrimidines (DAPYs) are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are effective against HIV.[10] More recently, pyrimidine derivatives have been investigated for their activity against a broad range of viruses, including coronaviruses.[11]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques in a cell culture.[3][12]

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Cell culture medium

-

Test compounds (diphenylpyrimidine derivatives)

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed a 6-well plate with the host cells to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37 °C.

-

Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the test compound.

-

Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible (typically 2-5 days).

-

Fix the cells with a formaldehyde solution and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the IC₅₀ value.

C. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of key inflammatory mediators.[5] The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[7][13]

Experimental Protocol: COX Inhibition Assay

This protocol outlines a method for screening diphenylpyrimidine derivatives for their ability to inhibit COX-1 and COX-2 enzymes.[2][14]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (diphenylpyrimidine derivatives)

-

Reaction buffer (e.g., Tris-HCl)

-

A method for detecting prostaglandin E₂ (PGE₂) production (e.g., ELISA kit)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In separate reactions for COX-1 and COX-2, pre-incubate the enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37 °C.

-

Stop the reaction.

-

Quantify the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of COX-1 and COX-2 for each compound concentration and determine the IC₅₀ values.

-

The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

D. Antimicrobial Activity: Combating Bacterial and Fungal Infections

The pyrimidine scaffold is present in many clinically used antimicrobial agents. Substituted pyrimidines have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The mechanism of action can vary, with some compounds targeting essential enzymes in microbial metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compounds (diphenylpyrimidine derivatives)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound and make serial two-fold dilutions in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

III. Structure-Activity Relationships and Future Perspectives

The biological activity of substituted diphenylpyrimidines is highly dependent on the nature and position of the substituents on both the pyrimidine core and the phenyl rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the context of kinase inhibitors, specific substitutions on the phenyl rings can be designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.

The future of diphenylpyrimidine-based drug discovery lies in the continued exploration of novel substitution patterns and the application of modern drug design strategies. The use of computational modeling and structure-based design will be instrumental in identifying new biological targets and designing next-generation diphenylpyrimidine derivatives with improved therapeutic profiles.[12] Furthermore, the development of multi-target diphenylpyrimidines that can simultaneously modulate several disease-related pathways holds great promise for the treatment of complex multifactorial diseases.

IV. Visualization of Key Concepts

Synthetic Scheme: One-Pot Synthesis of 2,4,6-Triarylpyrimidines

Caption: One-pot synthesis of 2,4,6-triarylpyrimidines.

Biological Pathway: FAK Signaling in Cancer

Caption: Inhibition of FAK signaling by diphenylpyrimidines.

V. References

-

Bassyouni, F., et al. (2014). Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions. Organic & Biomolecular Chemistry, 12(42), 8462-8470. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

-

Baer, A., & Kehn-Hall, K. (2014). Viral concentration determination through plaque assays: using traditional and novel overlay systems. Journal of visualized experiments: JoVE, (93), 52065. [Link]

-

Gao, C., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(41), 26955-26963. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2), 555-584. [Link]

-

Carballo, R. M., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European journal of medicinal chemistry, 143, 894-913. [Link]

-

Glisic, S., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & medicinal chemistry, 46, 116348. [Link]

-

De Clercq, E. (2009). Diarylpyrimidines (DAPYs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Virology, 385(2), 177-185. [Link]

-

Kumar, D., et al. (2018). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 42(15), 12759-12767. [Link]

-

Li, Y., et al. (2017). Phosphamide-containing Diphenylpyrimidine Analogues (PA-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Enhanced Activity Against Pancreatic Cancer Cell Lines. Bioorganic & medicinal chemistry, 25(24), 6313-6321. [Link]

-

Laufer, S., et al. (2006). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology (Vol. 341, pp. 107-120). Humana Press. [Link]

-

da Silva, G. G., et al. (2023). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. RSC Medicinal Chemistry, 14(10), 1957-1970. [Link]

-

Khan, I., et al. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 28(19), 6825. [Link]

-

Li, C., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6599. [Link]

-

Sreeja, S., et al. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

-

Wang, X., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie, 353(11), 2000224. [Link]

-

Ai, M., et al. (2020). Design and synthesis of diphenylpyrimidine derivatives (DPPYs) as potential dual EGFR T790M and FAK inhibitors against a diverse range of cancer cell lines. Bioorganic chemistry, 94, 103408. [Link]

-

De Clercq, E. (2021). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 26(23), 7208. [Link]

-

Gümüş, M., et al. (2022). New dihydropyrimidine derivatives as antimicrobial agents. Journal of Molecular Structure, 1264, 133261. [Link]

-

El-Sayed, W. A., et al. (2023). Antiviral activity of pyrimidine containing compounds: Patent review. Mini reviews in medicinal chemistry, 23(1), 86-104. [Link]

-

El-Gaby, M. S., et al. (2013). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 18(7), 8165-8178. [Link]

-

Sagma, E. G., & Baskar, L. (2020). A review on therapeutic potential of heterocyclic pyrimidine derivatives as potent antiviral agents. Asian Journal of Pharmaceutical and Clinical Research, 13(7), 1-9. [Link]

-

Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4983. [Link]

-

Twarda-Cłapak, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(19), 4509. [Link]

-

Kumar, V., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2316-2333. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Journal of the Chinese Chemical Society, 71(1), 123-136. [Link]

-

Gupta, V. K., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Some Novel Methylpyrimidine Derivatives as an Antimicrobial Agents. Nanotechnology Perceptions, 20(7), 2416-2424. [Link]

-

Abdel-Mottaleb, Y. S., et al. (2021). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 26(16), 4945. [Link]

-

Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European journal of medicinal chemistry, 214, 113244. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 4. Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphamide-containing diphenylpyrimidine analogues (PA-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with enhanced activity against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of diphenylpyrimidine derivatives (DPPYs) as potential dual EGFR T790M and FAK inhibitors against a diverse range of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Pyrimidine: An In-depth Technical Guide to its Photophysical and Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold, a cornerstone in medicinal chemistry and materials science, possesses a rich and tunable set of photophysical and electrochemical characteristics. This guide provides a comprehensive exploration of these properties, moving beyond a mere recitation of facts to an in-depth analysis of the underlying principles and experimental methodologies. We will dissect the intricate relationship between molecular structure and electronic behavior, offering field-proven insights for the rational design of novel pyrimidine-based compounds for applications ranging from targeted fluorescent probes in drug delivery to advanced organic electronics. This document is structured to serve as a practical and authoritative resource, empowering researchers to harness the full potential of the versatile pyrimidine core.

The Pyrimidine Core: A Privileged Scaffold with Tunable Electronics

The pyrimidine ring, a six-membered heteroaromatic system with two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biologically active molecules, including nucleobases.[1][2] Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atoms, lays the groundwork for its fascinating photophysical and electrochemical behavior.[3] This electron deficiency can be strategically modulated through the introduction of various substituents at the 2, 4, 5, and 6 positions, allowing for the fine-tuning of its electronic properties.[4]

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrimidine ring can create "push-pull" systems.[5] This architectural motif is central to the design of pyrimidine derivatives with tailored optical and electronic properties, forming the basis for their application as fluorescent sensors, bioimaging agents, and components in organic light-emitting diodes (OLEDs).[2][5][6]

Unraveling the Photophysical Landscape of Pyrimidine Compounds

The interaction of pyrimidine derivatives with light gives rise to a range of photophysical phenomena, including absorption, fluorescence, and phosphorescence. Understanding these processes is critical for applications that rely on light emission, such as fluorescent probes and bioimaging.

Electronic Absorption: The Gateway to Excitation

The absorption of ultraviolet-visible (UV-Vis) light by a pyrimidine compound promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (usually the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of maximum absorption (λmax).[7]

The position and intensity of the absorption bands are highly sensitive to the electronic nature of the substituents on the pyrimidine ring.[4] For instance, the introduction of electron-donating groups generally leads to a bathochromic (red) shift in the absorption spectrum, indicating a smaller HOMO-LUMO gap.[8] Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Dissolve the pyrimidine compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) to a concentration that yields an absorbance between 0.1 and 1.0 at the λmax to ensure linearity.[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument.

-

Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Fluorescence: The Radiative Return to the Ground State

Following excitation, the molecule can relax back to its ground state through various pathways. Fluorescence is a rapid radiative process where a photon is emitted from the lowest singlet excited state (S1) to the ground state (S0). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of the number of photons emitted to the number of photons absorbed.[10][11] This parameter is crucial for the development of bright fluorescent probes.[10] The fluorescence lifetime (τ) , the average time the molecule spends in the excited state before returning to the ground state, is another key characteristic.[12][13]

Experimental Protocol: Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the pyrimidine compound with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[9][14]

-

Instrumentation: Use a spectrofluorometer.

-

Excitation: Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Emission Scan: Record the fluorescence emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

Data Analysis: Determine the wavelength of maximum emission (λem) and the integrated fluorescence intensity.

Protocol for Determining Fluorescence Quantum Yield (Relative Method) [9][14]

This method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[14]

-

Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample.

-

Absorbance Matching: Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.[14]

-

Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions.

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:[9]

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol for Measuring Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC) [13][15]

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[13][16]

-

Instrumentation: A TCSPC system consists of a pulsed light source (laser or LED), a sample holder, a sensitive single-photon detector, and timing electronics.[15][17]

-

Excitation: The sample is excited with a high-repetition-rate pulsed light source.

-

Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.[16]

-

Data Analysis: A histogram of photon arrival times is constructed, which represents the fluorescence decay curve. This curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).[15][16]

Jablonski Diagram: Visualizing Photophysical Processes

The various photophysical pathways a molecule can undergo after absorbing light are elegantly summarized in a Jablonski diagram.

Caption: Jablonski diagram illustrating the key photophysical processes.

Fluorescence Quenching: Mechanisms and Applications

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[18] This can occur through various mechanisms, including photoinduced electron transfer (PET).[19] The study of fluorescence quenching can provide valuable information about the interaction of a fluorophore with its environment and can be harnessed for sensing applications. For instance, the fluorescence of a pyrimidine derivative might be quenched in the presence of a specific analyte.[18][20]

Probing the Electrochemical Behavior of Pyrimidine Compounds

The electron-deficient nature of the pyrimidine ring also makes it electrochemically active. Cyclic voltammetry (CV) is a powerful technique used to investigate the reduction and oxidation processes of these compounds.[21]

Cyclic Voltammetry: Mapping Redox Potentials

In a CV experiment, the potential of a working electrode is swept linearly in a cyclic manner, and the resulting current is measured.[22][23] The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the reduction and oxidation potentials of the analyte.[22] For pyrimidine derivatives, the reduction potential is often of particular interest due to the ring's electron-deficient character.[19]

The reversibility of the redox process can also be assessed from the shape of the voltammogram. A reversible process will show both a reduction and an oxidation peak, with a peak separation of approximately 59/n mV (where n is the number of electrons transferred).[23]

Experimental Protocol: Cyclic Voltammetry [22][24][25]

-

Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22][24][25]

-

Solution Preparation: Dissolve the pyrimidine compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.[25] The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

-

Measurement: Connect the electrodes to a potentiostat.[22] Set the potential window and scan rate. A typical scan rate is 100 mV/s.

-

Data Acquisition: Run the cyclic voltammetry experiment and record the voltammogram.

-

Data Analysis: Determine the peak potentials for the reduction (Epc) and oxidation (Epa) processes. The half-wave potential (E1/2), which is an approximation of the standard reduction potential, can be calculated as (Epa + Epc) / 2.

Caption: Schematic of a typical three-electrode setup for cyclic voltammetry.

Relating Electrochemical Properties to Molecular Structure

The reduction and oxidation potentials of pyrimidine derivatives are directly influenced by their molecular structure. Electron-withdrawing substituents make the pyrimidine ring easier to reduce (less negative reduction potential), while electron-donating groups make it more difficult to reduce (more negative reduction potential).[19] This relationship allows for the rational design of pyrimidine compounds with specific redox properties for applications in areas such as electrocatalysis and organic electronics.

Bridging the Gap: The Interplay of Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of pyrimidine compounds are intrinsically linked through their electronic structure, specifically the energies of the HOMO and LUMO. The HOMO-LUMO energy gap, which determines the absorption and emission wavelengths, is also related to the redox potentials.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the HOMO and LUMO energies and predict the electronic properties of pyrimidine derivatives.[7][26][27] These theoretical calculations can provide valuable insights that complement experimental findings and guide the design of new molecules with desired characteristics.[7][28]

Applications in Drug Development and Beyond

The tunable photophysical and electrochemical properties of pyrimidines have led to their widespread use in various scientific disciplines.

-

Fluorescent Probes and Bioimaging: Pyrimidine-based fluorescent probes have been developed for the detection of various biological targets, including enzymes and metal ions.[29][30][31] Their ability to exhibit changes in fluorescence upon binding to a target makes them valuable tools for bioimaging and diagnostics.[5][32] Some pyrimidine derivatives have even been engineered into fluorescent organic nanoparticles for bacterial detection.[33][34][35]

-

Drug Development: The pyrimidine scaffold is a common feature in many approved drugs.[2] Understanding the electrochemical properties of these drugs can provide insights into their metabolic pathways and potential for redox-related side effects.

-

Organic Electronics: The tunable redox properties of pyrimidines make them attractive candidates for use in organic electronics, such as OLEDs and organic semiconductors.[2][6]

Conclusion and Future Perspectives

The pyrimidine core represents a remarkably versatile platform for the development of functional molecules with tailored photophysical and electrochemical properties. By understanding the fundamental principles that govern the relationship between structure and electronic behavior, researchers can rationally design novel pyrimidine derivatives for a wide array of applications. The continued synergy between synthetic chemistry, advanced spectroscopy, electrochemistry, and computational modeling will undoubtedly unlock even greater potential for this privileged scaffold in the years to come. Future research will likely focus on the development of pyrimidine-based systems with enhanced properties, such as near-infrared emission for deep-tissue imaging and improved charge transport characteristics for next-generation electronic devices.

References

-

Kaur, G. et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry. [Link]

-

Würth, C. et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

Houston, J. P. (2024). Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy. Methods in Molecular Biology. [Link]

-

Scannell, M. P., Prakash, G., & Falvey, D. E. (2003). Photoinduced Electron Transfer to Pyrimidines and 5,6-Dihydropyrimidine Derivatives: Reduction Potentials Determined by Fluorescence Quenching Kinetics. The Journal of Physical Chemistry A. [Link]

-

Krasavin, M. et al. (2023). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules. [Link]

-

Gülcan, M. et al. (2008). Electrochemical behavior of some new pyrimidine derivatives. ResearchGate. [Link]

-

Kaur, G. et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing. [Link]

-

Resch-Genger, U. et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

-

Hare, P. M., & Crespo-Hernández, C. E. (2011). Pathways for fluorescence quenching in 2-aminopurine π-stacked with pyrimidine nucleobases. PubMed. [Link]

-

Chemisting. (2022). A home setup for cyclic voltammetry. Chemisting. [Link]

-

Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. SciSpace. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Kaur, G. et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing. [Link]

-

Salman, A. N. (2015). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]

-

Crespo-Hernández, C. E. et al. (2005). A THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON THE EXCITATION ENERGIES OF 2-PYRIMIDINONE AND PURINE DERIVATIVES. ResearchGate. [Link]

-

Sharma, V. et al. (2020). Pyrimidine derivatives exhibiting important photophysical properties... ResearchGate. [Link]

-

Liu, Y. et al. (2019). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. ResearchGate. [Link]

-

Resch-Genger, U. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

-

Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Gamry Instruments. [Link]

-

Elgrishi, N. et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

-

Zhang, Z. et al. (2023). Pyrimidine‐Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation. ResearchGate. [Link]

-

Crespo-Hernández, C. E. et al. (2011). Pathways for Fluorescence Quenching in 2-Aminopurine π-Stacked with Pyrimidine Nucleobases. Journal of the American Chemical Society. [Link]

-

Salman, A. N. (2015). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]

-

Kim, D. et al. (2018). Experimental set-up for the cyclic voltammetry measurement apparatus for electrolyte. ResearchGate. [Link]

-

Kumar, A. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

-